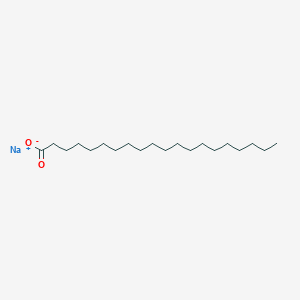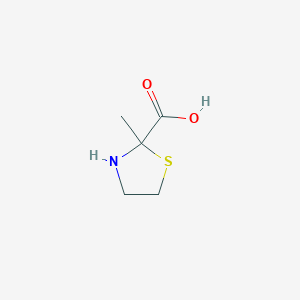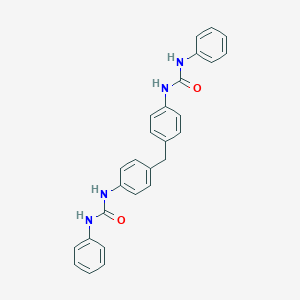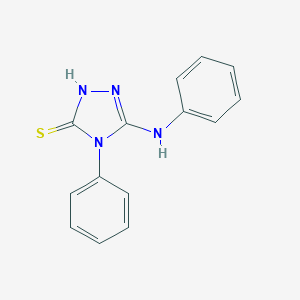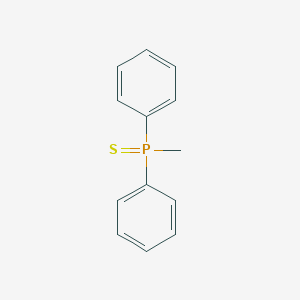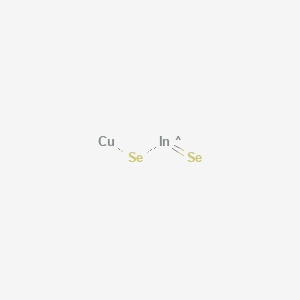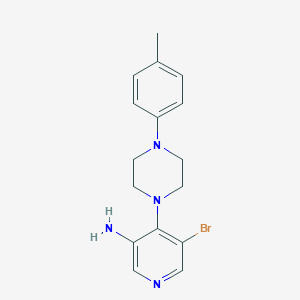
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and is commonly used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- has various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have potential as an antitumor agent, and research is ongoing to explore its potential as a treatment for various types of cancer. Additionally, this compound has been shown to have potential as an anti-inflammatory agent and a potential treatment for Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- is not fully understood. However, research has shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- in lab experiments is its potential as an antitumor agent. This compound has been shown to have the ability to inhibit the growth of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are various future directions for research involving Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-. One potential direction is to explore its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of this compound as an antitumor agent. Furthermore, research is needed to determine the potential side effects of this compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- can be achieved through a multistep process. The first step involves the reaction of 3-amino-5-bromo-4-pyridinecarboxamide with p-toluenesulfonyl chloride in the presence of a base. This reaction gives rise to 3-amino-5-bromo-4-pyridyl-p-toluenesulfonamide. In the second step, this compound is reacted with piperazine in the presence of a base to give Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-.
Propiedades
Número CAS |
14549-72-5 |
|---|---|
Nombre del producto |
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- |
Fórmula molecular |
C16H19BrN4 |
Peso molecular |
347.25 g/mol |
Nombre IUPAC |
5-bromo-4-[4-(4-methylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H19BrN4/c1-12-2-4-13(5-3-12)20-6-8-21(9-7-20)16-14(17)10-19-11-15(16)18/h2-5,10-11H,6-9,18H2,1H3 |
Clave InChI |
IBAXMBJWBAUBDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)Br |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)Br |
Otros números CAS |
14549-72-5 |
Sinónimos |
5-Bromo-4-[4-(4-methylphenyl)-1-piperazinyl]-3-pyridinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



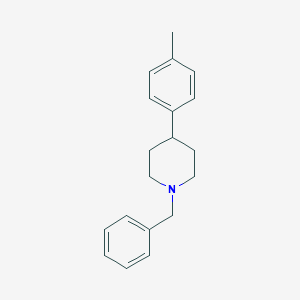
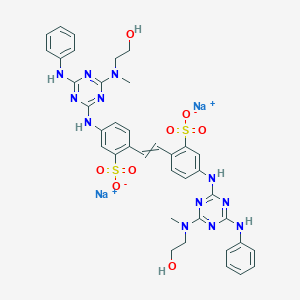
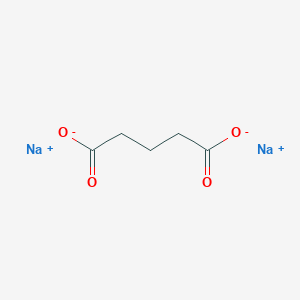
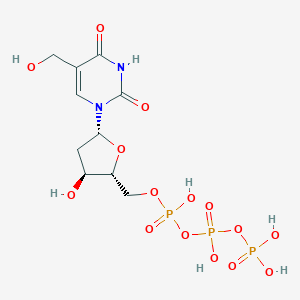
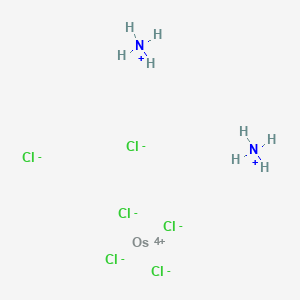
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)
